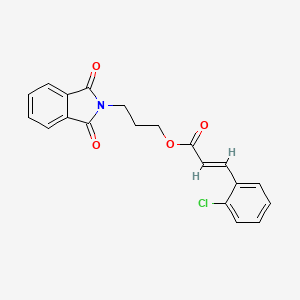

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate

Description

(E)-3-(1,3-Dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate is a structurally complex acrylate ester featuring a 1,3-dioxoisoindolinyl moiety and a 2-chlorophenyl substituent. This compound has been identified as a key intermediate in organic synthesis, particularly in photoredox-catalyzed [3 + 2] cycloadditions to generate diastereoselective cyclopentane derivatives . The 1,3-dioxoisoindolinyl group enhances steric and electronic effects, influencing reaction pathways and selectivity. Structural characterization of this compound likely employs crystallographic tools such as SHELX and WinGX for refinement and visualization .

Properties

Molecular Formula |

C20H16ClNO4 |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl (E)-3-(2-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C20H16ClNO4/c21-17-9-4-1-6-14(17)10-11-18(23)26-13-5-12-22-19(24)15-7-2-3-8-16(15)20(22)25/h1-4,6-11H,5,12-13H2/b11-10+ |

InChI Key |

WNAPRAGZWQMTOI-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate typically involves a multi-step process. One common method starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate acrylate ester under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that compounds related to (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate exhibit promising anticancer properties. For instance, derivatives of the 1,3-dioxoisoindole structure have been tested against multiple cancer cell lines. In one study, certain analogs showed significant growth inhibition rates against various cancer types, including breast cancer and renal cancer cell lines, with percentage growth inhibitions exceeding 80% in some cases .

2. Estrogen Receptor Modulation

The compound has been noted for its potential role as an estrogen receptor modulator. Research indicates that it may degrade estrogen receptor alpha, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. This mechanism suggests that (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate could serve as a lead compound for developing new therapeutic agents targeting estrogen-related pathways .

1. Antioxidant Properties

In addition to its anticancer effects, some derivatives of the compound have demonstrated significant antioxidant activity. For example, specific substitutions on the phenyl ring of related compounds resulted in lower IC50 values, indicating potent free radical scavenging capabilities. This property is particularly relevant for developing treatments aimed at oxidative stress-related diseases .

2. Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationships (SAR) of (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate highlights how modifications to its chemical structure can enhance its biological efficacy. Studies suggest that substituents on the aromatic rings can significantly influence both anticancer and antioxidant activities, providing a pathway for optimizing therapeutic profiles .

Synthesis Methodologies

1. Multistep Synthesis Techniques

The synthesis of (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate typically involves multistep reactions starting from readily available precursors. The process may include the formation of key intermediates through condensation reactions followed by functional group modifications to achieve the desired product. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

2. Green Chemistry Approaches

Sustainable practices in synthesizing this compound are gaining traction within the scientific community. Researchers are exploring greener solvents and reaction conditions that minimize waste and energy consumption while maintaining high yields of the target compound .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Biological Activity

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula . Its structure features an acrylate moiety linked to a dioxoisoindoline core and a chlorophenyl group, which may contribute to its biological properties.

Research indicates that compounds similar to (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate may act through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that acrylates can inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-cancer effects.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.

- Antimicrobial Properties : Preliminary data indicate that derivatives of acrylates exhibit antimicrobial activity against various pathogens.

Biological Activity Data

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

-

Cytotoxic Effects on Cancer Cells :

- A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. Results showed significant inhibition of cell growth, suggesting potential for development as an anti-cancer agent.

-

Antimicrobial Efficacy :

- A series of tests demonstrated that the compound exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections.

-

Inhibition of Kinase Activity :

- Research focused on the inhibition of specific kinases showed that the compound could disrupt signaling pathways critical for tumor growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Methyl (E)-3-(1,3-Dioxoisoindolin-2-yl)acrylate

This compound, used in as a reactant, shares the 1,3-dioxoisoindolinyl-acrylate backbone but lacks the 2-chlorophenyl group and propyl linker.

b) Epoxiconazole (1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole)

A triazole fungicide with a 2-chlorophenyl group, Epoxiconazole shares halogenated aromatic features but differs in core functionality (epoxide and triazole vs. acrylate and isoindolinyl).

c) Generic Acrylates (e.g., Methyl Acrylate)

Simple acrylates lack the dioxoisoindolinyl and chlorophenyl groups. Their reactivity is dominated by the α,β-unsaturated ester, whereas the target compound’s extended conjugation and bulky substituents may slow reaction kinetics but improve stereochemical control.

Comparative Data Table

Reactivity and Selectivity

- Steric Influence : The 1,3-dioxoisoindolinyl group in the target compound imposes significant steric hindrance, which may reduce reaction rates compared to simpler acrylates but enhance selectivity in cycloadditions .

- Electronic Modulation : The 2-chlorophenyl group withdraws electron density, polarizing the acrylate’s double bond and facilitating nucleophilic attacks. This contrasts with Epoxiconazole, where chlorine aids in binding to fungal cytochrome P450 enzymes .

- Crystallographic Behavior : Hydrogen-bonding patterns in crystals (e.g., via graph set analysis) may differ from simpler acrylates due to the dioxoisoindolinyl group’s ability to form π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.